4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Description

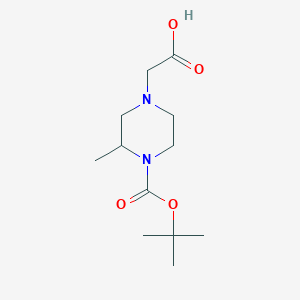

4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a carboxymethyl group at the 4-position, a methyl group at the 2-position, and a tert-butyl ester protecting the carboxylic acid moiety. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, making it a versatile intermediate in medicinal chemistry and drug development .

Properties

IUPAC Name |

2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-9-7-13(8-10(15)16)5-6-14(9)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASWBFJSUVXIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501167672 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-1-piperazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060813-50-4 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-1-piperazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501167672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (commonly referred to as CMPB) is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of CMPB, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

CMPB is characterized by its piperazine core, which is a common motif in many pharmacologically active compounds. The tert-butyl ester group enhances its lipophilicity, potentially improving its absorption and bioavailability.

Pharmacological Properties

CMPB has been investigated for various biological activities, including:

- Antitumor Activity : Studies indicate that CMPB exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

- Modulation of Chemokine Receptors : CMPB derivatives have shown promise as modulators of CXCR3 receptors, which are implicated in inflammatory responses and autoimmune diseases. This modulation can influence leukocyte trafficking and has therapeutic implications for conditions such as rheumatoid arthritis and multiple sclerosis .

- Antiparasitic Effects : Preliminary research suggests that CMPB may possess antiparasitic properties, potentially effective against parasites like Cryptosporidium. This activity could be linked to its ability to disrupt the life cycle of the parasite by targeting specific stages of growth .

The mechanisms through which CMPB exerts its biological effects include:

- Cell Cycle Arrest : CMPB has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

- Apoptosis Induction : The compound activates apoptotic pathways, which are crucial for eliminating malignant cells .

- Receptor Modulation : By modulating chemokine receptors, CMPB affects signaling pathways involved in inflammation and immune responses .

Case Study 1: Antitumor Efficacy

In a study examining the effects of CMPB on human cancer cell lines, researchers found that treatment with CMPB resulted in a significant reduction in cell viability. The compound was particularly effective against prostate and renal cancer cells, demonstrating an IC50 value of approximately 15 µM .

Case Study 2: CXCR3 Modulation

Another study focused on the ability of CMPB derivatives to modulate CXCR3 receptors. The results indicated that these compounds could effectively inhibit receptor activation, suggesting potential applications in treating autoimmune disorders .

Data Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

CMMP has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including prostate and kidney cancers. A study highlighted in a patent document describes the synthesis of CMMP derivatives that showed promising results in inhibiting tumor growth in preclinical models .

Mechanism of Action

The anticancer properties are attributed to the compound's ability to interfere with specific cellular pathways involved in cancer cell proliferation and survival. For instance, CMMP derivatives have been shown to induce apoptosis in malignant cells through the modulation of apoptotic signaling pathways.

Agriculture

Pesticidal Properties

CMMP has also been explored for its use as a pesticide. Its structural attributes allow it to function effectively as a biocontrol agent against certain pests. Studies have demonstrated that formulations containing CMMP can reduce pest populations while being less harmful to non-target organisms compared to traditional pesticides.

Field Trials

Field trials conducted with crops treated with CMMP-based pesticides revealed significant reductions in pest-induced damage, leading to higher yields. These trials provide evidence of CMMP's efficacy and safety for agricultural applications.

Material Science

Polymer Additives

In material science, CMMP is utilized as an additive in polymer formulations. Its incorporation enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications. Research indicates that polymers modified with CMMP exhibit improved resistance to thermal degradation.

Case Studies on Polymer Performance

Several studies have documented the performance of CMMP-modified polymers under stress conditions. For example, a comparative analysis showed that CMMP-enhanced polymers maintained structural integrity at elevated temperatures compared to unmodified counterparts.

Data Table: Summary of Applications

Comparison with Similar Compounds

Yield and Purity :

- Piperazine dicarboxylates (e.g., ) achieve yields >70% with >95% purity via silica gel purification .

- Reductive amination (e.g., ) yields 77% after aqueous work-up .

Physicochemical Properties

- Solubility : The carboxymethyl group in the target compound likely improves aqueous solubility compared to tert-butyl esters with aromatic substituents (e.g., ).

- Stability : Tert-butyl esters generally resist hydrolysis under basic conditions but cleave under acidic conditions (e.g., HCl in ).

- Thermal Behavior : Piperazine derivatives with tert-butyl esters decompose at ~342–345°C, as seen in .

Q & A

Q. What are the common synthetic routes for 4-Carboxymethyl-2-methyl-piperazine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step functionalization of a piperazine core. For example, tert-butyl ester derivatives are often synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. Key steps include Boc-protection of the piperazine nitrogen, followed by alkylation or carboxymethylation. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like diastereomers .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Routine characterization includes:

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is widely used. Recrystallization from solvents like dichloromethane/hexane can improve purity, particularly for crystalline intermediates .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data may be limited, general precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Working in a fume hood due to potential respiratory irritation.

- Adhering to protocols for waste disposal of organic intermediates .

Advanced Research Questions

Q. How can diastereomers formed during synthesis be resolved?

Diastereomers arise from stereochemical outcomes during alkylation. Strategies include:

Q. How can SHELX software aid in crystallographic analysis of derivatives?

SHELXL (for refinement) and SHELXD (for phase determination) are critical for:

Q. How can conflicting NMR data from reaction byproducts be interpreted?

Contradictory peaks may indicate rotamers or dynamic processes. Solutions include:

Q. How are reaction conditions optimized to minimize byproducts?

Systematic approaches involve:

Q. How can hydrogen-bonding networks in crystal structures be analyzed?

Tools like Mercury (CCDC) or CrystalExplorer enable:

Q. What strategies validate molecular interactions in biological assays?

For derivatives with potential bioactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.